molecular formula C20H24O6 B12405236 8|A,9|A-Epoxycoleon-U-quinone

8|A,9|A-Epoxycoleon-U-quinone

Cat. No.: B12405236
M. Wt: 360.4 g/mol
InChI Key: AEXKDWVVGVHVQM-ZCNNSNEGSA-N
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Description

8|A,9|A-Epoxycoleon-U-quinone is a chemical compound known for its role as a p-glycoprotein regulator. It is selective for cancer cells and has shown potential in reversing cancer cell resistance to certain chemotherapy drugs, such as doxorubicin .

Preparation Methods

The synthesis of 8|A,9|A-Epoxycoleon-U-quinone involves several steps, typically starting from plant-derived compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the research or industrial laboratory conducting the synthesis. Industrial production methods may involve large-scale extraction from plant sources followed by chemical modification to achieve the desired compound .

Chemical Reactions Analysis

8|A,9|A-Epoxycoleon-U-quinone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the quinone to hydroquinone, affecting its reactivity and function.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8|A,9|A-Epoxycoleon-U-quinone has several scientific research applications:

    Chemistry: It is used as a model compound to study p-glycoprotein regulation and its effects on drug resistance.

    Biology: Researchers use it to investigate cellular mechanisms of drug resistance and the role of p-glycoprotein in cancer cells.

    Medicine: It has potential therapeutic applications in overcoming drug resistance in cancer treatment, particularly in combination with chemotherapy drugs like doxorubicin.

    Industry: It may be used in the development of new pharmaceuticals targeting drug-resistant cancer cells

Mechanism of Action

The mechanism of action of 8|A,9|A-Epoxycoleon-U-quinone involves the inhibition of p-glycoprotein activity in cancer cells. P-glycoprotein is a membrane transporter that pumps chemotherapy drugs out of cells, leading to drug resistance. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapy drugs, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette sub-family B member 1 (ABCB1) and other related transporters .

Comparison with Similar Compounds

8|A,9|A-Epoxycoleon-U-quinone is unique in its selective inhibition of p-glycoprotein in cancer cells. Similar compounds include:

    Verapamil: A calcium channel blocker that also inhibits p-glycoprotein but is less selective for cancer cells.

    Quercetin: A flavonoid that inhibits p-glycoprotein but has broader biological effects.

    Cyclosporine A: An immunosuppressant that inhibits p-glycoprotein but is associated with significant side effects.

Compared to these compounds, this compound offers a more targeted approach to overcoming drug resistance in cancer cells .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1S,2S,10R)-8,13-dihydroxy-2,6,6-trimethyl-12-propan-2-yl-15-oxatetracyclo[8.4.1.01,10.02,7]pentadeca-7,12-diene-9,11,14-trione

InChI

InChI=1S/C20H24O6/c1-9(2)10-11(21)16(25)20-18(5)8-6-7-17(3,4)13(18)12(22)15(24)19(20,26-20)14(10)23/h9,21-22H,6-8H2,1-5H3/t18-,19+,20-/m0/s1

InChI Key

AEXKDWVVGVHVQM-ZCNNSNEGSA-N

Isomeric SMILES

CC(C)C1=C(C(=O)[C@]23[C@]4(CCCC(C4=C(C(=O)[C@@]2(C1=O)O3)O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C(=O)C23C4(CCCC(C4=C(C(=O)C2(C1=O)O3)O)(C)C)C)O

Origin of Product

United States

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